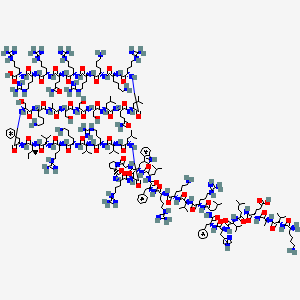

Biropepimut-S

Description

Properties

CAS No. |

911338-45-9 |

|---|---|

Molecular Formula |

C261H449N91O56 |

Molecular Weight |

5758 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C261H449N91O56/c1-30-147(26)204(249(406)339-186(124-153-70-38-33-39-71-153)234(391)342-190(131-354)238(395)322-159(75-43-49-99-263)210(367)309-149(28)207(364)341-189(130-353)240(397)344-192(133-356)241(398)343-191(132-355)239(396)335-180(118-137(6)7)230(387)324-175(93-96-195(270)358)223(380)331-178(116-135(2)3)228(385)320-168(84-58-108-298-255(279)280)218(375)313-160(76-44-50-100-264)212(369)312-161(77-45-51-101-265)213(370)314-165(81-55-105-295-252(273)274)216(373)315-167(83-57-107-297-254(277)278)219(376)323-174(92-95-194(269)357)222(379)318-166(82-56-106-296-253(275)276)217(374)316-169(85-59-109-299-256(281)282)220(377)329-177(250(407)408)90-64-114-304-261(291)292)351-248(405)203(146(24)25)348-225(382)171(87-61-111-301-258(285)286)319-215(372)163(79-47-53-103-267)327-245(402)200(143(18)19)347-227(384)173(89-63-113-303-260(289)290)328-246(403)201(144(20)21)349-236(393)182(120-139(10)11)330-206(363)148(27)308-211(368)164(80-54-104-294-251(271)272)325-242(399)193-91-65-115-352(193)196(359)129-306-209(366)187(125-154-127-305-158-74-41-40-72-156(154)158)338-231(388)181(119-138(8)9)334-232(389)184(122-151-66-34-31-35-67-151)336-221(378)170(86-60-110-300-257(283)284)317-214(371)162(78-46-52-102-266)326-244(401)199(142(16)17)346-226(383)172(88-62-112-302-259(287)288)321-229(386)179(117-136(4)5)333-233(390)185(123-152-68-36-32-37-69-152)337-235(392)188(126-155-128-293-134-307-155)340-247(404)202(145(22)23)350-237(394)183(121-140(12)13)332-224(381)176(94-97-197(360)361)311-205(362)150(29)310-243(400)198(141(14)15)345-208(365)157(268)73-42-48-98-262/h31-41,66-72,74,127-128,134-150,157,159-193,198-204,305,353-356H,30,42-65,73,75-126,129-133,262-268H2,1-29H3,(H2,269,357)(H2,270,358)(H,293,307)(H,306,366)(H,308,368)(H,309,367)(H,310,400)(H,311,362)(H,312,369)(H,313,375)(H,314,370)(H,315,373)(H,316,374)(H,317,371)(H,318,379)(H,319,372)(H,320,385)(H,321,386)(H,322,395)(H,323,376)(H,324,387)(H,325,399)(H,326,401)(H,327,402)(H,328,403)(H,329,377)(H,330,363)(H,331,380)(H,332,381)(H,333,390)(H,334,389)(H,335,396)(H,336,378)(H,337,392)(H,338,388)(H,339,406)(H,340,404)(H,341,364)(H,342,391)(H,343,398)(H,344,397)(H,345,365)(H,346,383)(H,347,384)(H,348,382)(H,349,393)(H,350,394)(H,351,405)(H,360,361)(H,407,408)(H4,271,272,294)(H4,273,274,295)(H4,275,276,296)(H4,277,278,297)(H4,279,280,298)(H4,281,282,299)(H4,283,284,300)(H4,285,286,301)(H4,287,288,302)(H4,289,290,303)(H4,291,292,304)/t147-,148-,149-,150-,157-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,198-,199-,200-,201-,202-,203-,204-/m0/s1 |

InChI Key |

SSOORFWOBGFTHL-OTEJMHTDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Molecular and Cellular Basis of Biropepimut S Target: Mage A3

Characterization of Melanoma Antigen-A3 (MAGE-A3) as a Tumor-Associated Antigen

MAGE-A3 is a member of the cancer-testis antigen (CTA) family, a group of proteins that are typically expressed in male germ cells in the testes and are aberrantly re-activated in various types of cancer. nih.govnih.gov This restricted expression pattern makes MAGE-A3 an attractive target for cancer immunotherapy, as it allows for a focused attack on malignant cells while sparing most normal tissues. nih.govnih.gov The expression of MAGE-A3 is often associated with more advanced disease and a poor prognosis. ashpublications.org

The expression of MAGE-A3 is largely confined to tumor cells and the testis, with minimal to no expression in other healthy tissues. nih.govnih.govresearchgate.net This tumor-specific expression has been observed in a wide array of malignancies.

MAGE-A3 Expression in Normal and Cancerous Tissues

| Tissue Type | MAGE-A3 Expression Level |

| Normal Tissues (most) | Not detected |

| Testis | High |

| Placenta | Expressed |

| Cutaneous Melanoma | High |

| Squamous Cell Carcinoma of the Lung | High |

| Head and Neck Squamous Cell Carcinoma | Frequent |

| Bladder Carcinoma | Frequent |

| Esophageal Carcinoma | Frequent |

| Sarcomas | Variable |

| Cervical Cancer | Upregulated |

| Gastric Cancer | Aberrantly expressed |

| Multiple Myeloma | Detected |

| Colorectal Adenocarcinomas | Common |

| Breast Invasive Carcinomas | Common |

This table is generated based on data from multiple sources. nih.govresearchgate.netaacrjournals.orgnih.govnih.gov

Studies have shown that MAGE-A3 mRNA expression is significantly higher in various cancer types compared to normal tissues. nih.gov For instance, cutaneous melanoma and squamous cell carcinoma of the lung exhibit some of the highest levels of MAGE-A3 expression. nih.gov In non-small cell lung cancer (NSCLC), MAGE-A3 mRNA has been identified in a significant percentage of patients, while it is absent in adjacent healthy lung tissue. nih.gov Similarly, MAGE-A3 is overexpressed in cervical cancer cell lines compared to normal cervical cells. nih.gov The expression of MAGE-A3 in some cancers, like NSCLC, has been correlated with factors such as smoking history, disease stage, and lymph node metastasis. nih.gov

MAGE-A3 is not merely a passive marker on tumor cells; it actively participates in key oncological pathways that promote cancer cell proliferation, survival, and metastasis. nih.govresearchgate.net

One of the primary mechanisms through which MAGE-A3 exerts its oncogenic effects is by influencing cell cycle progression. nih.govresearchgate.net Studies have demonstrated that MAGE-A3 can promote the transition of cells from the G1 to the S phase of the cell cycle, thereby accelerating proliferation. nih.govresearchgate.net This is achieved, in part, by modulating the levels of key cell cycle regulatory proteins. nih.govnih.gov For example, MAGE-A3 has been shown to diminish the levels of the cyclin-dependent kinase inhibitor p21. nih.govashpublications.org

Furthermore, MAGE-A3 plays a crucial role in inhibiting apoptosis, or programmed cell death. nih.gov It can suppress the activity of the tumor suppressor protein p53, a critical regulator of apoptosis. nih.govnih.gov Mechanistically, MAGE-A3 can interact with the E3 ubiquitin ligase TRIM28, leading to the degradation of p53. nih.govnih.gov By inhibiting p53, MAGE-A3 helps cancer cells evade apoptosis and continue to proliferate. nih.govashpublications.org

MAGE-A3 has also been implicated in promoting cancer cell migration, invasion, and metastasis. nih.govresearchgate.netresearchgate.net It can influence the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire migratory and invasive properties. nih.gov Additionally, MAGE-A3 has been shown to modulate the Wnt signaling pathway, which is known to be involved in cell motility and metastasis. nih.govresearchgate.net

Structural and Functional Attributes of MAGE-A3 Epitopes Relevant to Immunogenicity

The immunogenicity of MAGE-A3, and thus the efficacy of therapies like Biropepimut-S, is dependent on the presentation of specific MAGE-A3-derived peptides, known as epitopes, on the surface of cancer cells by Human Leukocyte Antigen (HLA) molecules. nih.govnih.gov These epitopes are recognized by T cells, initiating an anti-tumor immune response.

Several immunogenic epitopes of MAGE-A3 have been identified, which are presented by different HLA class I and class II molecules. nih.govnih.govnih.govdoi.org The binding of these peptides to HLA molecules is a critical step for T cell recognition.

Identified Immunogenic Epitopes of MAGE-A3

| Epitope Sequence | HLA Restriction | T Cell Recognition |

| FLWGPRALV | HLA-A2 | Cytolytic T Lymphocytes (CTLs) |

| KVAELVHFL | HLA-A*0201 | T Cells |

| TQHFVQENYLEY | HLA-DP4 | CD4+ T Lymphocytes |

| MAGE-3114–127 | HLA-DR13 | CD4+ T Lymphocytes |

| MAGE-3121–134 | HLA-DR13 | CD4+ T Lymphocytes |

| EVDPIGHLY | HLA-A1 | Cytolytic T Lymphocytes (CTLs) |

This table is compiled from various research findings. aacrjournals.orgnih.govnih.govnih.govdoi.orgresearchgate.net

The structural conformation of these peptides when bound to the HLA groove is crucial for their recognition by the T-cell receptor (TCR). researchgate.net Even subtle differences in the peptide sequence can affect HLA binding and TCR engagement. For instance, the peptide FLWGPRALV has been shown to bind strongly to HLA-A2 and induce CTLs that can recognize and kill MAGE-3 expressing tumor cells. nih.gov Similarly, the TQHFVQENYLEY epitope, when presented by HLA-DP4, is recognized by CD4+ cytolytic T lymphocytes. aacrjournals.orgnih.gov The identification of these specific epitopes is fundamental for the design of targeted immunotherapies.

Mechanisms of MAGE-A3 Presentation to Immune Cells

For an effective anti-tumor immune response to be mounted, the MAGE-A3 protein within cancer cells must be processed and its epitopes presented on the cell surface by HLA molecules. This process involves two main pathways: the HLA class I and HLA class II presentation pathways. mdpi.com

The HLA class I pathway is primarily responsible for presenting endogenous antigens, such as MAGE-A3, to CD8+ cytotoxic T lymphocytes (CTLs). mdpi.com In this pathway, the MAGE-A3 protein is degraded into smaller peptides by the proteasome in the cytoplasm. These peptides are then transported into the endoplasmic reticulum, where they bind to newly synthesized HLA class I molecules. The peptide-HLA class I complexes are then transported to the cell surface for presentation to CD8+ T cells. mdpi.com

The HLA class II pathway presents exogenous antigens to CD4+ helper T cells. mdpi.com However, there are mechanisms for endogenous antigens like MAGE-A3 to also be presented via this pathway, a process known as cross-presentation, which is particularly important for dendritic cells (DCs). nih.govpnas.org When tumor cells die, their components, including MAGE-A3, can be taken up by antigen-presenting cells (APCs) like DCs. nih.gov Inside the DC, the MAGE-A3 protein is processed in endosomal/lysosomal compartments, and the resulting peptides are loaded onto HLA class II molecules for presentation to CD4+ T cells. aacrjournals.org Activated CD4+ T cells can then help to activate and sustain the CD8+ CTL response. pnas.org The route of MAGE-A3 uptake by DCs can influence the type of T-cell response that is primed. nih.gov

Biropepimut S Design and Engineering Principles

Rationale for Peptide-Based Immunomodulator Design

The selection of a peptide-based platform for an immunomodulator like Biropepimut-S is grounded in the unique advantages peptides offer in immunotherapy. nih.gov Peptides, which are short chains of amino acids, can be synthesized to mimic specific regions of a target protein, known as epitopes. nih.govfrontiersin.org This approach allows for a highly specific immune response directed only at cells presenting that particular epitope, such as cancer cells.

The primary rationale for using peptides in cancer immunotherapy includes:

High Specificity: Peptides can be designed to correspond to specific T-cell or B-cell epitopes from tumor-associated antigens (TAAs) like MAGE-A3. nih.gov This precision helps train the patient's immune system to recognize and attack cancer cells while minimizing off-target effects on healthy tissues. anewyouwoman.com

Modulation of Immune Response: Peptides can act as immunomodulators by regulating the activity of various immune cells, including T-cells, B-cells, and macrophages. anewyouwoman.com By presenting carefully selected epitopes, peptide-based vaccines can stimulate the proliferation and activation of cytotoxic T lymphocytes (CTLs) that are capable of destroying tumor cells. frontiersin.org

Favorable Safety Profile: Compared to whole-protein or whole-cell vaccines, synthetic peptides generally have a more favorable safety profile due to their defined chemical structure and the exclusion of potentially harmful or unnecessary parts of the source protein. nih.gov

This compound leverages these principles by using peptide sequences from MAGE-A3, a well-characterized TAA associated with poor prognosis in several cancers. immuno-oncologynews.com The design aims to stimulate a patient's own immune system to develop high-affinity antibodies and T-cell responses against MAGE-A3-expressing tumors. immuno-oncologynews.comnih.gov

Strategies for Enhanced Cellular Penetration

A significant challenge for peptide-based therapeutics is their delivery into the cell, where they can be processed and presented by the major histocompatibility complex (MHC) to initiate an immune response. researchgate.net this compound is explicitly engineered to overcome this barrier, incorporating features designed for efficient cellular entry and intracellular stability. immuno-oncologynews.com

This compound integrates properties of Cell-Penetrating Peptides (CPPs), which are short peptides capable of crossing cellular membranes. nih.gov The amino acid sequence of this compound reveals a key feature indicative of a CPP: a highly cationic (positively charged) region. nih.gov

The sequence contains a C-terminal tail rich in arginine (R) and lysine (B10760008) (K) residues: RKKRRQRRR. nih.gov This motif is characteristic of potent CPPs, such as the well-studied TAT peptide from the HIV-1 virus. researchgate.net The positively charged guanidinium (B1211019) groups of arginine residues, in particular, play a critical role in interacting with the negatively charged phospholipids (B1166683) and proteoglycans on the cell surface. nih.govnih.gov This interaction is believed to facilitate direct membrane translocation, a process where the peptide crosses the plasma membrane to enter the cytoplasm, bypassing the endocytic pathway in some cases. nih.govnih.gov This direct entry is crucial for delivering the peptide epitopes to the intracellular antigen-processing machinery. immuno-oncologynews.com

| Inferred Domain | Amino Acid Sequence Segment | Primary Function | Supporting Rationale |

|---|---|---|---|

| MAGE-A3 Epitope Region | KVAELVHFLRVKRFLWGPRALVRVKRVIFSKASSSLQL | Contains antigenic epitopes derived from the MAGE-A3 protein to be presented to immune cells. immuno-oncologynews.com | This portion of the sequence contains hydrophobic and polar residues typical of antigenic peptides that bind to MHC molecules. |

| Cell-Penetrating Peptide (CPP) Moiety | RKKRRQRRR | Facilitates translocation across the cell membrane. immuno-oncologynews.com | This sequence is highly cationic and resembles well-known arginine-rich CPPs like HIV-1 TAT, which are known to enhance cellular uptake. nih.govresearchgate.net |

Once inside the cell, therapeutic peptides are vulnerable to rapid breakdown by intracellular proteases within pathways like the ubiquitin-proteasome system or the endosome-lysosome pathway. nih.govnih.gov this compound is designed to "travel through [cells] without being degraded" so that it can be cleaved into intact, functional antigen epitopes. immuno-oncologynews.com

Several strategies can be employed in peptide design to enhance resistance to proteolysis:

Chemical Modifications: Incorporating non-natural amino acids (e.g., D-isomers), modifying the peptide backbone, or cyclizing the peptide can make it unrecognizable to proteases. nih.govresearchgate.net

Rapid Processing: The design of this compound as a fusion construct, where a CPP is linked to an epitope cargo, may facilitate rapid uptake and cleavage. immuno-oncologynews.comwikipedia.org This swift processing could allow the antigenic fragments to be loaded onto MHC molecules before significant degradation occurs.

Endosomal Escape: For peptides that do enter via endocytosis, mechanisms that promote escape from the endosome into the cytoplasm are crucial to avoid degradation by lysosomal hydrolases. mdpi.com The properties of the integrated CPP can facilitate this escape.

The engineering of this compound as a "Trojan Peptide" suggests a design where the CPP portion ensures delivery, after which the construct is cleaved by intracellular proteases to release the MAGE-A3 epitopes in a functional form. immuno-oncologynews.comnih.gov This controlled release is a key mechanism for ensuring the immunogenic payload is delivered effectively.

Epitope Selection and Multi-Peptide Construct Design

The effectiveness of a peptide vaccine hinges on the selection of its epitopes. The design of this compound as a multi-peptide vaccine addresses this by including multiple peptide sequences derived from the MAGE-A3 antigen. nih.govmdpi.com

The process of epitope selection involves immunoinformatic and experimental methods to identify peptide sequences from the target antigen that are:

Immunogenic: Capable of provoking a strong immune response. nih.gov

MHC-Binding: Able to bind with high affinity to a patient's MHC molecules for presentation to T-cells. nih.gov

Antigenic: Can be recognized by T-cell receptors. nih.gov

By incorporating multiple epitopes into a single construct, this compound aims to induce a polyclonal immune response, activating a diverse population of T-cells. frontiersin.org This multi-epitope strategy is advantageous because it can stimulate both CTLs (via MHC class I presentation) and helper T-cells (via MHC class II presentation), leading to a more comprehensive and durable anti-tumor effect. mdpi.comnih.gov Furthermore, targeting multiple epitopes can reduce the likelihood of tumor immune escape, a phenomenon where cancer cells evade the immune system by losing or mutating a single epitope. frontiersin.org

Considerations for Peptide Stability and Integrity in Biological Systems

Peptides are inherently susceptible to physical and chemical instability, which can compromise their therapeutic efficacy. nih.gov Degradation can occur through proteolysis by enzymes in the bloodstream or tissues, as well as through chemical pathways like hydrolysis and oxidation. sigmaaldrich.commdpi.com

Key considerations for maintaining peptide stability and integrity include:

Structural Modification: As mentioned, strategies like swapping L-amino acids for their D-enantiomers, cyclization, or stapling can significantly enhance resistance to enzymatic degradation. nih.govmdpi.com

Formulation: Peptides are often more stable when stored in a lyophilized (freeze-dried) state and reconstituted before use. sigmaaldrich.com The formulation's pH and excipients are also critical for maintaining stability in solution. nih.gov

Shielding Strategies: Conjugating peptides to larger molecules or encapsulating them within nanocarriers can protect them from proteases and extend their circulation half-life. researchgate.netdovepress.com A recent study highlighted a strategy of coating peptide nanoparticles with erythrocyte membranes to protect them from enzymatic degradation. dovepress.com

While specific stabilizing modifications for this compound are not fully detailed in public literature, its status as an engineered therapeutic implies that its sequence and structure were designed to optimize stability and ensure the integrity of its epitopes until they reach their intracellular target. immuno-oncologynews.comnih.gov

| Instability Pathway | Description | Common Mitigation Strategies |

|---|---|---|

| Proteolytic Degradation | Enzymatic cleavage of peptide bonds by proteases, leading to a short biological half-life. mdpi.com | Incorporation of D-amino acids, backbone modifications, cyclization, PEGylation, formulation with protease inhibitors. nih.govresearchgate.net |

| Hydrolysis | Cleavage of peptide bonds, particularly at Aspartic Acid (Asp) residues, which can form a cyclic imide intermediate and lead to chain cleavage or isomerization. sigmaaldrich.com | Sequence optimization to replace or flank susceptible residues, control of pH in formulation. sigmaaldrich.com |

| Oxidation | Modification of susceptible residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) by oxygen. sigmaaldrich.com | Replacement of susceptible residues with stable analogs, storage under inert gas, addition of antioxidants to the formulation. |

| Racemization | Conversion of an L-amino acid to a D-amino acid, potentially altering structure and function. sigmaaldrich.com | Primarily controlled during synthesis; avoiding high pH conditions in formulation. sigmaaldrich.com |

Cellular and Molecular Mechanisms of Action of Biropepimut S

Interaction with Antigen-Presenting Cells (APCs)

The initiation of an adaptive immune response by Biropepimut-S is critically dependent on its interaction with professional antigen-presenting cells (APCs), most notably dendritic cells (DCs). These specialized immune cells are responsible for processing antigens and presenting them to T-lymphocytes.

As an exogenous antigen, the this compound peptide vaccine is primarily taken up by dendritic cells through endocytic pathways such as macropinocytosis and phagocytosis. The engineered nature of the this compound peptides is intended to facilitate more efficient entry into these cells. immuno-oncologynews.comclinicaltrialsarena.com Once internalized, the peptide cargo is contained within endosomes.

Inside the endosomal compartments of the dendritic cell, the large this compound peptide is subjected to enzymatic degradation. The furin-sensitive linkers within the peptide are cleaved by proteases like furin, releasing the smaller, individual antigenic epitopes. nih.gov This processing is essential for the subsequent loading of these epitopes onto MHC molecules.

This compound is designed to engage both MHC class I and class II pathways to stimulate a comprehensive T-cell response.

MHC Class II Pathway: The peptide epitopes generated in the endosome, which are typically 13-25 amino acids in length, are loaded onto MHC class II molecules. These MHC class II-peptide complexes are then transported to the surface of the dendritic cell for presentation to CD4-positive T-helper cells. immunology.org

MHC Class I Pathway (Cross-Presentation): For the activation of CD8-positive cytotoxic T-lymphocytes, the peptide epitopes must be presented on MHC class I molecules. Since this compound is an exogenous antigen, this is achieved through a process known as cross-presentation. The peptide antigens from the endosome are transported into the cytoplasm. In the cytoplasm, they are further processed by the proteasome into smaller fragments (typically 8-11 amino acids). These smaller peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). Inside the endoplasmic reticulum, these peptides are loaded onto newly synthesized MHC class I molecules, which then traffic to the cell surface. immunology.orgcornell.edu

This dual presentation capability is a key aspect of this compound's mechanism, enabling the activation of both helper and cytotoxic arms of the T-cell response.

Induction of Adaptive Immune Responses

The presentation of MAGE-A3 peptides by dendritic cells initiates the activation and proliferation of antigen-specific lymphocytes. Clinical trial data has confirmed that this compound induces both T-cell and antibody responses in patients. immuno-oncologynews.comnih.gov

CD4-positive T-helper cells that recognize the MAGE-A3 peptides presented on MHC class II molecules become activated. This activation is a critical step in orchestrating the broader adaptive immune response. Activated CD4-positive T-cells provide essential help to both CD8-positive T-cells and B-cells, primarily through the secretion of cytokines and direct cell-to-cell interactions.

Naïve CD8-positive T-cells recognize the MAGE-A3 epitopes presented on MHC class I molecules on the surface of dendritic cells. With the co-stimulatory signals and cytokine help provided by activated CD4-positive T-helper cells, these CD8-positive T-cells become activated and undergo clonal expansion, differentiating into cytotoxic T-lymphocytes (CTLs). These CTLs are the primary effectors of the anti-tumor response, capable of recognizing and killing cancer cells that present the MAGE-A3 antigen on their surface.

Table 1: T-Cell Responses to this compound in a Phase I Clinical Trial

| Patient Cohort | Immune Response Metric | Results |

| Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) | T-Cell Responses | T-cell responses were observed in the majority of patients who received all four vaccinations of GL-0817 (this compound). nih.gov |

| Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) | Antigen-Specific | Four out of six patients (67%) developed antigen-specific cellular responses to the vaccine. immuno-oncologynews.com |

The induction of an antibody response is another key outcome of vaccination with this compound. immuno-oncologynews.com B-cells can be activated to produce antibodies against the MAGE-A3 antigen through several mechanisms. They can act as APCs themselves, internalizing the this compound peptides and presenting them to activated CD4-positive T-helper cells. The help provided by these T-cells, in the form of cytokines and co-stimulation, drives the differentiation of B-cells into plasma cells that secrete MAGE-A3-specific antibodies.

These antibodies can contribute to the anti-tumor response through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), where they mark tumor cells for destruction by other immune cells like Natural Killer (NK) cells, and complement-dependent cytotoxicity (CDC).

Table 2: Humoral (Antibody) Responses to this compound

| Patient Cohort | Immune Response Metric | Results |

| Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) | Antibody Responses | Antibody responses were observed in the majority of patients who received all four vaccinations of GL-0817 (this compound). nih.gov |

| Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) | Antigen-Specific | Four out of six patients (67%) developed antigen-specific antibody responses to the vaccine. immuno-oncologynews.com |

Epitope-Specific T-Cell Recognition and Lysis Mechanisms

The therapeutic effect of this compound is predicated on its ability to stimulate a patient's immune system to recognize and eliminate cancer cells. This process is initiated by the recognition of specific MAGE-A3-derived epitopes by T-cells.

This compound is comprised of engineered peptides from the MAGE-A3 protein. immuno-oncologynews.com These peptides are designed for enhanced entry into cells and to resist degradation, allowing them to be processed and presented as intact antigen epitopes by antigen-presenting cells (APCs). immuno-oncologynews.com This presentation, in the context of Major Histocompatibility Complex (MHC) molecules on the surface of APCs, is the crucial first step in activating an adaptive immune response.

While the precise MAGE-A3 epitopes delivered by this compound are not publicly detailed, research has identified several MAGE-A3 epitopes that are recognized by T-cells. These epitopes are presented by various HLA (Human Leukocyte Antigen) alleles, which are the human versions of MHC. The effective presentation of these epitopes to T-cells is a critical determinant of the vaccine's efficacy.

Once presented, these epitopes are recognized by the T-cell receptors (TCRs) on the surface of T-lymphocytes. This recognition is highly specific, meaning that only T-cells with TCRs that match the MAGE-A3 epitope-MHC complex will become activated. This activation leads to the proliferation and differentiation of these T-cells into cytotoxic T-lymphocytes (CTLs), which are equipped to kill cancer cells.

The primary mechanism by which CTLs eliminate target cells is through the release of cytotoxic granules containing perforin and granzymes. Upon forming a synapse with a cancer cell displaying the MAGE-A3 epitope, the CTL releases these granules. Perforin creates pores in the cancer cell's membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death.

Another potential mechanism of T-cell mediated killing is through the Fas/FasL (Fas ligand) pathway. Activated T-cells can express FasL on their surface, which binds to the Fas receptor on target cancer cells, triggering a signaling cascade that also results in apoptosis. The extent to which this compound-induced T-cells utilize the perforin/granzyme versus the Fas/FasL pathway for killing MAGE-A3 positive tumor cells has not been definitively established in publicly available research.

A Phase 1 clinical trial of this compound in patients with MAGE-A3 positive recurrent or metastatic squamous cell carcinoma of the head and neck demonstrated its ability to trigger an immune response. In this study, four out of six patients (67%) developed antigen-specific cell and antibody responses to the vaccine. immuno-oncologynews.com

Modulation of Immune Signaling Pathways

The activation of T-cells by this compound involves a complex cascade of intracellular signaling events. While specific studies detailing the signaling pathways directly modulated by this compound are limited, the general principles of T-cell activation provide a framework for understanding its molecular mechanism of action.

Intracellular Signaling Cascades Triggered by this compound

The engagement of the TCR with the MAGE-A3 peptide-MHC complex on an APC initiates a signaling cascade within the T-cell. This process is crucial for T-cell activation, proliferation, and the acquisition of effector functions.

A key initial step is the activation of Src-family kinases, such as Lck, which are associated with the co-receptors CD4 or CD8 on the T-cell. Upon TCR engagement, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.

This phosphorylation creates docking sites for another critical kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited to the TCR complex, ZAP-70 is also phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells) and SLP-76.

The phosphorylation of LAT creates a scaffold for the assembly of a larger signaling complex, which includes multiple other enzymes and adaptor molecules. This "signalosome" is essential for the activation of several key downstream pathways, including:

The Phospholipase C-gamma (PLCγ) pathway: This leads to the generation of second messengers that increase intracellular calcium levels and activate protein kinase C (PKC), ultimately resulting in the activation of the transcription factor NF-κB.

The Ras-MAPK pathway: This cascade of kinases leads to the activation of the transcription factor AP-1.

The PI3K-Akt pathway: This pathway is important for T-cell survival, proliferation, and metabolic programming.

Together, these signaling cascades culminate in the activation of transcription factors that drive the expression of genes necessary for T-cell proliferation (e.g., IL-2), differentiation into cytotoxic and helper T-cells, and the production of effector molecules like cytokines (e.g., interferon-gamma) and cytotoxic granules.

Cross-Talk with Innate Immune Receptors

The induction of an effective adaptive immune response by a vaccine like this compound is often dependent on the initial activation of the innate immune system. Innate immune cells, such as dendritic cells (DCs) and macrophages, play a pivotal role in processing and presenting antigens to T-cells. The activation of these innate cells is frequently mediated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).

While this compound itself is composed of peptides and not typical PAMPs, its formulation may include adjuvants that are designed to activate innate immunity. Adjuvants can mimic PAMPs and bind to PRRs on APCs, leading to their activation. This activation enhances the ability of APCs to process and present the MAGE-A3 peptides from this compound, upregulate co-stimulatory molecules (like CD80 and CD86) necessary for T-cell activation, and produce cytokines that shape the ensuing T-cell response.

For instance, the activation of TLRs on DCs can lead to their maturation and migration to lymph nodes, where they are more effective at priming naive T-cells. The specific PRRs and signaling pathways that may be engaged by the adjuvants used with this compound have not been publicly disclosed. However, this cross-talk between the innate and adaptive immune systems is a fundamental principle of vaccinology and is likely a key component of the mechanism of action of this compound.

Preclinical Pharmacological Characterization

Pharmacodynamics (PD) of Biropepimut-S in Preclinical Models

In Vivo Immunological Responses in Animal Models

Humoral Immune Response Analysis (Antibody Titers)

Preclinical analysis of the humoral immune response typically involves quantifying antigen-specific antibody production in response to vaccination. This is commonly assessed through various immunoassay techniques, such as enzyme-linked immunosorbent assays (ELISAs) or virus neutralization assays, to determine antibody titers. These studies aim to establish the dose-response relationship and the kinetics of antibody generation.

Specific preclinical data detailing antibody titers elicited by this compound in animal models were not identified in the provided search results. While clinical studies have indicated the induction of antibody responses patsnap.comresearchgate.net, detailed preclinical quantitative data on antibody levels (e.g., IgG, IgM, isotype switching) against MAGE-A3 in relevant animal species are not available from the search.

Cellular Immune Response Evaluation (Splenocyte and Lymph Node Analysis)

Evaluation of the cellular immune response in preclinical settings often involves analyzing immune cells from lymphoid organs such as the spleen and lymph nodes. Techniques include flow cytometry to identify and quantify specific T cell subsets (e.g., CD4+, CD8+ T cells), B cells, and antigen-presenting cells (APCs), as well as ELISpot assays to measure the frequency of cytokine-producing cells (e.g., IFN-γ, TNF-α) upon restimulation with the antigen frontiersin.orgbiorxiv.orgnih.govnih.govbiorxiv.org. Lymph node analysis can provide insights into the activation and migration of immune cells to sites of immune orchestration.

Specific preclinical data from splenocyte and lymph node analyses for this compound were not found in the provided search results. Although clinical trials have reported antigen-specific T cell responses patsnap.comresearchgate.net, detailed preclinical characterization of these cellular responses, including the frequency and phenotype of antigen-specific T cells in lymphoid organs, has not been publicly detailed in the retrieved information.

Ex Vivo Restimulation and Cytokine Profiles

Specific preclinical data on ex vivo restimulation and cytokine profiles for this compound were not available in the search results. While general methods for assessing cytokine production in response to immune stimulation are well-established redoxis.sefrontiersin.org, no specific findings related to this compound were identified.

Pharmacokinetics (PK) of this compound in Preclinical Species

Pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated (ADME) by the body. These studies in preclinical species help predict human PK behavior and inform dose selection for clinical trials.

Specific pharmacokinetic data for this compound in preclinical species were not found in the provided search results. The following subsections describe the general approaches for such studies, which were not detailed for this compound in the retrieved literature.

Absorption and Distribution Studies in Animal Models

Absorption studies evaluate the rate and extent to which a drug enters the systemic circulation after administration. Distribution studies assess how the drug spreads throughout the body's tissues and organs. These studies are typically conducted in various animal models, such as rodents (mice, rats), dogs, and non-human primates, chosen for their physiological relevance to humans biorxiv.orgresearchgate.netmedwinpublishers.comerbc-group.comeuropa.eu. Techniques involve administering the drug and collecting biological samples (blood, plasma, tissues) at various time points to measure drug concentrations using methods like LC-MS/MS. Biodistribution studies specifically track the drug's location and concentration in different tissues over time erbc-group.com.

Specific data on the absorption and distribution of this compound in preclinical species were not identified.

Metabolism and Elimination Pathways

Metabolism studies investigate how the body chemically transforms the drug, primarily in the liver, into metabolites that can be more easily excreted. Elimination studies track the removal of the drug and its metabolites from the body, typically via renal (urine) or fecal excretion. In vitro studies using liver microsomes, hepatocytes, and recombinant enzymes are often employed to identify metabolic pathways (e.g., Phase I oxidation, Phase II conjugation) and the enzymes involved (e.g., cytochrome P450 enzymes, UGTs) nih.govmdpi.comnih.gov. In vivo studies in preclinical species then confirm these pathways and determine the routes and rates of elimination biorxiv.orgmdpi.comnih.gov.

Specific information regarding the metabolism and elimination pathways of this compound in preclinical species was not found in the provided search results.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Preclinical Research

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach that integrates drug-specific physicochemical properties with detailed physiological and anatomical information of the species to simulate drug concentration-time profiles in various tissues and plasma pharmaron.commdpi.comresearchgate.netamegroups.orgnih.gov. PBPK models are used to predict drug behavior, extrapolate findings from preclinical species to humans, assess drug-drug interactions, and optimize dosing regimens. These models are built using in vitro data (e.g., metabolic stability, enzyme kinetics, transporter interactions) and in vivo preclinical data pharmaron.comresearchgate.netpsu.edu.

No specific PBPK modeling or simulation data for this compound in preclinical research was identified in the provided search results.

In Vitro and in Vivo Preclinical Studies on Biological Activity

Preclinical Animal Model Investigations

Analysis of Immune Cell Infiltration and Microenvironment Remodeling within Tumors

The tumor microenvironment (TME) is a complex ecosystem comprising tumor cells, stromal cells, blood vessels, and immune cells. The composition and function of immune cells within the TME are critical determinants of tumor progression, response to therapy, and patient prognosis researchgate.netmdpi.comnih.govmdpi.com. In the context of HNSCC, the infiltration and activity of various immune cell populations, such as CD8+ T cells, Natural Killer (NK) cells, and regulatory T cells (Tregs), significantly influence treatment outcomes researchgate.netmdpi.commdpi.comnih.gov.

Peptide vaccines like Biropepimut-S are designed to stimulate an adaptive immune response. By presenting specific antigen epitopes (derived from MAGE-A3) to the immune system, these vaccines aim to activate and expand tumor-specific T cells. The ultimate goal is for these activated immune cells to infiltrate the tumor site and mediate anti-tumor effects. While direct preclinical data detailing the specific immune cell infiltration patterns induced by this compound within the tumor microenvironment is not extensively detailed in the available literature, the vaccine's design inherently targets the modulation of immune cell activity. Studies involving related MAGEA3 vaccines have demonstrated the induction of antigen-specific tumor-infiltrating lymphocytes (TILs) and peripheral T cells nih.govresearchgate.net. The remodeling of the TME by such vaccines would involve the recruitment and activation of effector immune cells, potentially counteracting immunosuppressive elements within the tumor microenvironment that hinder anti-tumor immunity mdpi.comfrontiersin.org.

Imaging Modalities in Preclinical Oncology Models

Non-invasive imaging techniques are indispensable tools in preclinical oncology research, enabling the visualization and quantification of tumor growth, disease progression, and the effects of therapeutic interventions in live animal models bruker.comvisualsonics.comlabcorp.comcrownbio.com. These modalities provide critical insights that guide drug development and translation to clinical trials.

Commonly employed imaging techniques in preclinical cancer studies include:

Magnetic Resonance Imaging (MRI): Provides detailed anatomical information and can assess tumor volume and structure bruker.comlabcorp.comcrownbio.com.

Positron Emission Tomography (PET) and Computed Tomography (CT): Often used in combination (PET/CT), these modalities offer functional and anatomical data, allowing for the assessment of metabolic activity, drug biodistribution, and target engagement within tumors bruker.comlabcorp.comcrownbio.com.

Optical Imaging (Bioluminescence and Fluorescence Imaging): These techniques are valuable for visualizing biological processes, such as tumor growth, metastasis, and the distribution of engineered cells or reporter genes, often with high sensitivity visualsonics.comcrownbio.com.

Ultrasound and Photoacoustics: These methods can provide anatomical and functional information, including vascularization and tissue characteristics visualsonics.comoncoray.de.

While specific imaging modalities used in the preclinical evaluation of this compound are not explicitly detailed in the provided search results, these advanced techniques would typically be employed to monitor tumor burden, assess the impact of the vaccine on tumor growth, and potentially visualize immune cell infiltration or activity within the tumor and surrounding tissues.

Correlation of Immunological Parameters with Preclinical Efficacy

The preclinical assessment of cancer immunotherapies heavily relies on evaluating their ability to elicit relevant immunological responses and correlating these responses with efficacy. For this compound, preclinical and early clinical studies have focused on its immunogenicity.

In a Phase 1 dose-escalation study, this compound demonstrated immunogenicity in patients with MAGE-A3 positive recurrent or metastatic squamous cell carcinoma of the head and neck. Specifically, four out of six patients (67%) developed antigen-specific cell and antibody responses to the vaccine immuno-oncologynews.com. Further studies have also reported the induction of MAGEA3-specific T cell responses detected in tumor-infiltrating lymphocytes (TILs) and peripheral blood mononuclear cells (PBMCs), confirming its capacity to stimulate an immune response nih.govresearchgate.net.

The correlation between these immunological parameters and preclinical efficacy is a key area of investigation. While this compound has shown the ability to generate antigen-specific immune responses, the direct impact on tumor regression or long-term clinical benefit in preclinical models is often evaluated in conjunction with these immune markers. Generally, increased infiltration of effector immune cells, such as CD8+ T cells, into tumors is associated with improved patient survival and a higher likelihood of response to immunotherapies mdpi.comnih.gov. The presence of these cells within the tumor microenvironment is considered a positive prognostic factor mdpi.com. Although the early studies demonstrated immunogenicity, the full preclinical efficacy of this compound, particularly in terms of sustained anti-tumor activity and its correlation with specific immunological readouts, is a subject of ongoing evaluation in later-stage clinical trials immuno-oncologynews.comgliknik.com.

Immunogenicity of this compound in Phase 1 Study

| Parameter | Result |

| Patients with cell responses | 4 out of 6 |

| Percentage with cell responses | 67% |

| Patients with antibody responses | 4 out of 6 |

| Percentage with antibody responses | 67% |

Note: Data reflects findings from a Phase 1 study in patients with MAGE-A3 positive recurrent or metastatic squamous cell carcinoma of the head and neck immuno-oncologynews.com.

Advanced Research Methodologies and Techniques

Immuno-Assays for T-cell and B-cell Activity

Immuno-assays are fundamental in evaluating the functional capacity of T and B lymphocytes following administration of Biropepimut-S. These assays quantify the cellular and humoral immune responses, providing insights into the vaccine's immunogenicity.

T-cell Response Assays: Techniques such as ELISpot (Enzyme-Linked ImmunoSpot) are employed to detect and enumerate individual T cells that secrete specific cytokines (e.g., IFN-γ, IL-2, IL-5, IL-10) upon stimulation with MAGE-A3 peptide epitopes researchgate.netbdbiosciences.comucytech.commstechno.co.jpimmunospot.com. T-cell proliferation assays, including those measuring thymidine (B127349) incorporation or Ki-67 expression, also assess T-cell activation and expansion in response to the vaccine windows.netmdpi.comnih.gov. Clinical trial data for this compound has indicated the development of antigen-specific T-cell responses in a significant proportion of patients immuno-oncologynews.com.

B-cell Response Assays: B-cell activity is assessed through assays that measure antibody production and B-cell activation markers. B-cell subset analysis, typically performed via flow cytometry, quantifies different B-cell populations (e.g., naive, memory, plasmablasts) and their activation states testcatalog.orgaruplab.commayocliniclabs.comsynnovis.co.uknih.govnih.gov. Assays can also measure the secretion of specific antibodies, such as IgG, IgM, or IgA, by differentiated B cells (plasma cells) in response to MAGE-A3 antigens nih.govfhi.no.

Illustrative Data Table: T-cell Cytokine Production Post-Biropepimut-S Vaccination (Hypothetical)

| Cytokine | Pre-Vaccination (Cells/10^6 PBMC) | Post-Vaccination (Cells/10^6 PBMC) | Fold Change |

| IFN-γ | 50 | 350 | 7.0x |

| IL-2 | 30 | 280 | 9.3x |

| TNF-α | 20 | 210 | 10.5x |

| IL-10 | 40 | 150 | 3.8x |

Note: This table represents hypothetical data illustrating the type of results obtained from ELISpot assays measuring cytokine production by T cells after vaccination.

Flow Cytometry and Mass Cytometry for Immune Phenotyping

Flow cytometry and mass cytometry (CyTOF) are high-dimensional single-cell analysis techniques used to precisely identify and quantify immune cell populations based on their surface and intracellular protein expression (phenotype).

Flow Cytometry: This technique allows for the multi-parameter analysis of cells in suspension, enabling the characterization of various immune cell subsets. For this compound studies, flow cytometry is used to quantify changes in T-cell populations (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells, regulatory T cells) and B-cell subsets (e.g., naive, memory, transitional, plasmablasts) by analyzing specific cell surface markers like CD3, CD4, CD8, CD19, CD20, CD27, CD38, and IgD testcatalog.orgaruplab.commayocliniclabs.comsynnovis.co.uknih.govnih.govnih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov. Phenotypic analysis can also identify activation markers (e.g., CD69, HLA-DR) or checkpoint inhibitors (e.g., PD-1) on these cells.

Mass Cytometry (CyTOF): Mass cytometry offers an even deeper level of immune profiling by using metal-tagged antibodies to measure dozens of parameters simultaneously on millions of cells. This high-parameter capability is invaluable for dissecting the complex immune milieu in response to immunotherapies like this compound, allowing for the identification of rare cell populations and subtle changes in their functional states fhi.nostandardbio.comnih.govbiocompare.com. It can be used to track systemic immune changes and characterize antigen-specific T cells using metal-barcoded tetramers standardbio.comnih.gov.

Illustrative Data Table: T-cell Phenotype Changes Post-Biropepimut-S Vaccination (Hypothetical)

| Immune Cell Subset | Marker | Pre-Vaccination (%) | Post-Vaccination (%) | Change (%) |

| CD4+ T cells | CD3+ | 35 | 40 | +5 |

| CD4+ | 30 | 38 | +8 | |

| CD4+CD69+ | 5 | 25 | +20 | |

| CD8+ T cells | CD3+ | 20 | 25 | +5 |

| CD8+ | 18 | 23 | +5 | |

| CD8+Ki67+ | 2 | 15 | +13 |

Note: This table illustrates hypothetical flow cytometry data showing changes in T-cell populations and activation markers after vaccination. Ki-67 is a marker of proliferation.

High-Throughput Screening for Peptide Optimization

High-throughput screening (HTS) methodologies are essential for the discovery and optimization of peptide-based therapeutics. For this compound, these techniques would be instrumental in identifying and refining the MAGE-A3-derived peptides to maximize their cellular uptake, stability, and immunogenicity.

Peptide Library Synthesis and Screening: Methods like SPOT synthesis allow for the creation of large libraries of peptide variants, which can then be screened for desired properties such as binding affinity to MHC molecules, cellular permeability, and functional activity nih.govnih.govnih.govfrontiersin.orgmblbio.commdpi.com. These screening efforts aim to identify the optimal amino acid sequences and modifications that enhance the peptide's therapeutic potential. The engineered peptides within this compound were specifically designed for improved cellular entry and processing immuno-oncologynews.com.

Illustrative Data Table: Peptide Optimization Screening Results (Hypothetical)

| Peptide Variant | Cellular Uptake (AU) | MHC-I Binding Affinity (nM) | T-cell Stimulation (ELISpot) | Selected for Further Development |

| Peptide A | 0.8 | 150 | Low | No |

| Peptide B | 1.5 | 50 | High | Yes |

| Peptide C | 1.2 | 80 | Medium | Yes |

Note: This table illustrates hypothetical results from high-throughput screening of peptide variants, showing metrics like cellular uptake, binding affinity, and T-cell stimulation.

Molecular Modeling and In Silico Approaches for Peptide Design

Computational approaches, including molecular modeling, docking, and molecular dynamics simulations, play a vital role in understanding the structural basis of peptide-target interactions and guiding the rational design of novel peptides.

Peptide Design and Simulation: These methods can predict how peptides interact with target molecules, such as MHC class I molecules, and assess their stability and conformational dynamics nih.govmdpi.comnih.govnih.govscientificarchives.commdpi.com. By simulating these interactions, researchers can identify key residues responsible for binding and function, and computationally design peptides with enhanced affinity and specificity. The design of this compound peptides focused on improving cellular entry and presentation of MAGE-A3 epitopes immuno-oncologynews.com.

Illustrative Data Table: In Silico Peptide-MHC Binding Predictions (Hypothetical)

| Peptide Sequence | MHC Allele | Predicted Binding Affinity (nM) | Stability Score | Selected for Synthesis |

| This compound-1 | HLA-A2 | 75 | High | Yes |

| This compound-2 | HLA-A2 | 210 | Medium | No |

| This compound-3 | HLA-A2 | 45 | High | Yes |

Note: This table shows hypothetical in silico predictions of peptide binding affinity to a specific MHC allele, a common step in designing peptide-based immunotherapies.

Genomic and Proteomic Analyses of Immune Responses

Genomic and proteomic analyses provide a global view of the molecular changes occurring within immune cells and the tumor microenvironment in response to immunotherapies.

Transcriptomics: RNA sequencing (RNA-seq) can profile the entire transcriptome of immune cells, revealing changes in gene expression patterns that indicate activation, differentiation, or functional states. This can help identify pathways modulated by this compound, such as those involved in T-cell activation, B-cell signaling, or cytokine production aruplab.commedrxiv.orgmdpi.comnih.govbiorxiv.org.

Proteomics: Mass spectrometry-based proteomics allows for the identification and quantification of proteins expressed by immune cells. This can reveal changes in protein abundance related to immune cell function, signaling pathways, and the presence of specific immune markers, offering a deeper understanding of the drug's impact at the protein level nih.govbiocompare.com.

Illustrative Data Table: Differentially Expressed Genes in T Cells Post-Biropepimut-S (Hypothetical)

| Gene Symbol | Function | Fold Change (Post/Pre) | p-value |

| IFNG | Interferon-gamma (T-cell cytokine) | 4.5 | 0.001 |

| IL2 | Interleukin-2 (T-cell growth factor) | 3.8 | 0.003 |

| CD69 | T-cell activation marker | 2.1 | 0.015 |

| FOXP3 | Regulatory T-cell marker | 0.8 | 0.04 |

| CD27 | T-cell memory marker | 1.9 | 0.008 |

Note: This table illustrates hypothetical transcriptomic data showing changes in gene expression related to T-cell function and activation following treatment.

Future Directions in Preclinical Biropepimut S Research

Exploration of Novel Peptide Delivery Systems in Animal Models

The efficacy of peptide vaccines like Biropepimut-S is significantly influenced by their delivery systems, which aim to protect the peptide from degradation, enhance cellular uptake by antigen-presenting cells (APCs), and promote robust immune responses. Preclinical research is actively investigating advanced delivery strategies to overcome the inherent limitations of free peptides.

Cell-Penetrating Peptides (CPPs): CPPs are short peptide sequences that can facilitate the translocation of molecules across cell membranes. For peptide vaccines, CPPs can be conjugated to the antigen to improve its cellular uptake, enhance its presentation via MHC class I and class II pathways, and increase its accumulation and persistence within lymph nodes. Studies have shown that CPP conjugation can enhance peptide vaccine potency by several fold in preclinical models pnas.org. The "Trojan peptide vaccine" approach, which involves fusing antigens with sequences like "penetrin" derived from viral proteins, exemplifies this strategy by improving cellular entry and antigen processing nih.govnih.gov. Future research will focus on identifying novel CPPs or optimizing existing ones for this compound to maximize its interaction with APCs and T cells.

Nanoparticle-Based Delivery Systems: Nanomaterials offer a versatile platform for peptide vaccine delivery. These include liposomes, polymeric nanoparticles, virus-like particles (VLPs), and self-assembling peptides. Nanoparticles can protect peptide antigens from enzymatic degradation, improve their targeting to APC-rich lymphoid tissues, and co-deliver adjuvants to amplify the immune response nih.govtandfonline.comescholarship.orgfrontiersin.orgnih.gov.

Liposomes: Cationic liposomes, for instance, have shown promise in delivering peptide antigens, enhancing both cellular and humoral immune responses. Their tunable properties, such as size and surface charge, allow for customization to elicit specific immune responses universiteitleiden.nlmdpi.comtandfonline.com.

Polymeric Nanoparticles: These can be engineered into various shapes and functionalized for targeted delivery, potentially acting as self-adjuvanting systems mdpi.com.

Self-Assembling Peptides: These peptides can form nanostructures that display antigens in an organized manner, promoting immune cell uptake and acting as an antigen depot effect, thereby enhancing immune cell priming mdpi.comresearchgate.net.

Adjuvant Strategies: While delivery systems can sometimes provide self-adjuvanting properties, the incorporation of specific immune stimulants remains critical. Toll-like receptor (TLR) agonists (e.g., CpG oligonucleotides) and cytokines like GM-CSF are well-established adjuvants that can be co-delivered with peptide antigens via nanoparticles or CPP conjugates to boost APC activation and T cell responses nih.govnih.govbmj.comdovepress.com. Future preclinical studies will investigate optimal combinations of novel delivery systems with potent adjuvants for this compound to achieve superior immunogenicity.

Data Table 8.1: Preclinical Efficacy of Peptide Delivery Systems

| Delivery System/Strategy | Key Feature | Preclinical Enhancement (e.g., T cell response) | Reference |

| CPP Conjugation | Improved lymph node accumulation/uptake | Up to 25-fold increase in T cell priming | pnas.org |

| Liposomal Formulation | Antigen protection, targeted delivery | Enhanced humoral and cellular immunity | universiteitleiden.nlmdpi.com |

| Polymeric Nanoparticles | Antigen protection, co-delivery of adjuvants | Improved immunogenicity, targeted delivery | tandfonline.commdpi.com |

| Self-Assembling Peptides | Antigen depot effect, self-adjuvanting | Enhanced immune cell priming | mdpi.comresearchgate.net |

| CpG-ODN Adjuvant | TLR-9 activation, enhanced T cell response | Potent immune activation | dovepress.comnih.gov |

Investigation of this compound in Combination with Other Preclinical Immunomodulators

The complexity of the tumor microenvironment and the immune system necessitates exploring combination therapies to enhance the efficacy of peptide vaccines like this compound. Preclinical studies are investigating its use alongside other immunomodulatory agents to achieve synergistic anti-tumor effects.

Checkpoint Inhibitors: Combining peptide vaccines with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) is a promising strategy. While this compound aims to activate T cells against MAGE-A3, checkpoint inhibitors can release the brakes on these activated T cells, allowing them to more effectively infiltrate and eliminate tumor cells. Preclinical models have shown that such combinations can lead to enhanced tumor regression and improved survival compared to either monotherapy researchgate.net. Future research will explore the optimal timing and sequencing of this compound administration with various checkpoint inhibitors in relevant animal models.

Other Immunostimulatory Agents:

Small Molecule Immunomodulators: Agents that modulate pathways within APCs or tumor cells to enhance immunogenicity are also of interest. For example, compounds that promote antigen processing or presentation, or those that alter the tumor microenvironment to be less immunosuppressive, could synergize with this compound.

Other Vaccine Platforms: Combining peptide vaccines with other vaccine modalities, such as DNA vaccines, viral vector vaccines, or therapeutic antibodies, could elicit broader or more potent immune responses. For example, a MAGE-A3 peptide vaccine could be complemented by a MAGE-A3 mRNA vaccine to engage different arms of the immune system.

Cyclophosphamide (B585) (Cytoxan): The Phase 2 trial of this compound involves combination with low-dose cyclophosphamide nih.gov. Cyclophosphamide, particularly at low doses, can act as an immunomodulator rather than a cytotoxic agent. It has been shown to deplete regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby reducing immune suppression and enhancing anti-tumor T cell responses. Preclinical studies investigating the mechanism of low-dose cyclophosphamide in combination with cancer vaccines are crucial for understanding this synergistic effect.

Identification of Additional MAGE-A3 Epitopes for Enhanced Immunogenicity

While this compound is designed to target specific MAGE-A3 epitopes, the identification and inclusion of additional epitopes could broaden the immune response and overcome potential immune escape mechanisms mediated by tumor heterogeneity or HLA restriction.

HLA Polymorphism: MAGE-A3 expression is common across various cancers, but effective T cell recognition depends on the patient's HLA type. Preclinical research can focus on identifying MAGE-A3 epitopes that are presented by a wider range of HLA alleles, including those more prevalent in diverse populations. This involves in silico prediction, in vitro T cell assays, and validation in HLA-transgenic animal models.

CD4 and CD8 Epitope Coverage: Current peptide vaccines often focus on CD8+ cytotoxic T lymphocyte (CTL) epitopes. However, including CD4+ T helper epitopes derived from MAGE-A3 is crucial for sustaining robust CD8+ T cell responses and generating immunological memory. The development of multi-epitope vaccines that encompass both CD4 and CD8 epitopes, potentially linked or presented in a single construct, is a key area for future preclinical investigation. Some early "Trojan peptide vaccine" concepts involved linking CD4 and CD8 epitopes nih.gov.

Neoantigen Discovery: In addition to tumor-associated antigens (TAAs) like MAGE-A3, neoantigens arising from tumor-specific mutations are increasingly recognized as potent targets for cancer vaccines. While this compound targets a shared antigen, future research could explore strategies to combine MAGE-A3 targeting with personalized neoantigen vaccines, potentially within a single delivery platform, to elicit a multi-pronged attack against cancer cells.

Detailed Elucidation of Intracellular Trafficking and Antigen Processing Mechanisms

A deeper understanding of how this compound peptides are internalized by APCs, processed, and presented on MHC molecules is vital for optimizing vaccine design.

APC Uptake Pathways: this compound, particularly when delivered with CPPs or nanoparticles, can enter APCs via various mechanisms, including endocytosis (clathrin-mediated, caveolae-mediated) and potentially direct membrane translocation nih.govfrontiersin.org. Preclinical studies using fluorescently labeled peptides or delivery systems can track these pathways in vitro and in vivo. Understanding which pathway is most efficient for cross-presentation (presentation on MHC class I to CD8+ T cells) versus conventional presentation (on MHC class II to CD4+ T cells) is critical. Research suggests that CPPs can enhance uptake by APCs and potentially influence cross-presentation efficiency pnas.orgfrontiersin.org.

Antigen Processing and MHC Presentation: Once inside the APC, the engineered peptides of this compound are processed by proteasomes and peptidases into smaller epitopes. These epitopes are then loaded onto MHC class I and class II molecules for presentation to CD8+ and CD4+ T cells, respectively. Preclinical studies can investigate how the specific engineering of this compound peptides affects their susceptibility to intracellular degradation and their efficiency in binding to different HLA alleles. Techniques like mass spectrometry can identify processed peptides presented on MHC molecules, providing direct evidence of the processing pathway. Understanding potential bottlenecks in antigen processing or presentation could guide the design of more stable or better-processed peptide sequences.

Development of Predictive Preclinical Biomarkers for Immunological Response

Identifying reliable preclinical biomarkers is essential for evaluating the efficacy of this compound and guiding its further development. These biomarkers can indicate whether the vaccine is successfully engaging the immune system.

Humoral Immunity Markers: Antibody responses against MAGE-A3 peptides can be measured using ELISA or similar assays. While antibody production is important, the primary goal for therapeutic cancer vaccines is often cell-mediated immunity.

Cellular Immunity Markers:

T cell Proliferation and Cytokine Production: Assays such as ELISpot (Enzyme-Linked ImmunoSpot) or intracellular cytokine staining (ICS) by flow cytometry can quantify the frequency of MAGE-A3-specific T cells (both CD4+ and CD8+) and their production of key cytokines (e.g., IFN-γ, TNF-α, IL-2). These are direct measures of T cell activation and function.

Cytotoxic T Lymphocyte (CTL) Assays: Measuring the ability of T cells from immunized animals to kill MAGE-A3-expressing target cells (e.g., using chromium release assays or flow cytometry-based killing assays) provides a functional readout of CD8+ T cell anti-tumor activity.

Phenotypic Markers: Changes in the phenotype of immune cells, such as the upregulation of activation markers (e.g., CD69, CD25) or co-stimulatory molecules on APCs and T cells, can serve as early indicators of immune engagement.

Tumor-Specific Immune Infiltrate: In animal models bearing MAGE-A3-expressing tumors, assessing the infiltration of MAGE-A3-specific T cells into the tumor microenvironment and their functional status can be a critical biomarker of therapeutic response.

Data Table 8.5: Potential Preclinical Biomarkers for this compound

| Biomarker Category | Specific Marker(s) | Measurement Method(s) | Significance for this compound |

| Humoral Immunity | Anti-MAGE-A3 antibodies | ELISA | Indicates B cell activation and antibody production against MAGE-A3 |

| Cellular Immunity | MAGE-A3-specific T cell frequency | ELISpot, Flow Cytometry (ICS) | Direct measure of T cell activation and antigen recognition |

| Cytokine production (IFN-γ, TNF-α, IL-2) | ELISpot, Flow Cytometry (ICS) | Indicates functional capacity of T cells | |

| Cytotoxicity against MAGE-A3+ tumor cells | Cytotoxicity assays (e.g., 51Cr release, flow-based) | Functional readout of CD8+ T cell anti-tumor activity | |

| APC Activation | Upregulation of co-stimulatory molecules (CD80/86) | Flow Cytometry | Indicates APC maturation and capacity to prime T cells |

| Tumor Microenvironment | Infiltration of MAGE-A3-specific T cells | Immunohistochemistry, Flow Cytometry | Correlates with therapeutic efficacy in tumor models |

Comparative Studies with Other Cancer Vaccine Platforms in Animal Models

To position this compound effectively within the landscape of cancer immunotherapies, comparative preclinical studies are essential. These studies evaluate its performance against other vaccine modalities targeting MAGE-A3 or other tumor antigens.

Peptide vs. Other Antigen Platforms: this compound can be compared with:

Whole Tumor Cell Vaccines: These present a broader repertoire of tumor antigens but can be less specific and more prone to inducing tolerance.

DNA/RNA Vaccines: These platforms encode tumor antigens and can induce both humoral and cellular immunity, often with robust T cell responses.

Viral Vector Vaccines: These utilize modified viruses to deliver tumor antigen genes, typically eliciting strong cellular immunity.

Recombinant Protein Vaccines: These deliver purified tumor antigens, often requiring potent adjuvants and delivery systems.

Comparisons would focus on metrics such as the magnitude and quality of T cell responses (e.g., IFN-γ production, CTL activity), antibody titers, tumor growth inhibition, and survival rates in relevant syngeneic or xenograft animal models.

MAGE-A3 Targeting Strategies: Studies could compare this compound with other MAGE-A3 targeting strategies, such as MAGE-A3 recombinant proteins, MAGE-A3 DNA vaccines, or MAGE-A3 expressing viral vectors, to delineate the specific advantages and disadvantages of the peptide-based approach.

Delivery System Comparisons: Within peptide vaccine research, comparing different delivery systems (e.g., CPPs vs. liposomes vs. PLGA nanoparticles) for this compound would help identify optimal formulations for preclinical development.

Application of Omics Technologies to Uncover Deeper Mechanistic Insights

The integration of 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) offers powerful tools to dissect the complex interplay between this compound and the host immune system at a systems level.

Transcriptomics (RNA-Seq): Analyzing the gene expression profiles of APCs (e.g., dendritic cells, macrophages) and T cells after vaccination with this compound can reveal activated signaling pathways, cytokine production profiles, and changes in immune cell differentiation or activation states. This can help identify key molecular events driving vaccine efficacy or limitations. For instance, comparing transcriptomes of responders versus non-responders in preclinical models could highlight predictive biomarkers.

Proteomics: Mass spectrometry-based proteomics can identify and quantify proteins involved in antigen processing, MHC presentation, T cell activation, and immune regulation. Analyzing the proteomic landscape of draining lymph nodes or tumor tissues post-vaccination can provide insights into the specific molecular mechanisms underlying this compound's action.

Metabolomics: Studying metabolic changes in immune cells or the tumor microenvironment can reveal how metabolic reprogramming influences immune cell function and response to the vaccine. For example, altered metabolic pathways in T cells might correlate with their effector function or exhaustion.

Systems Immunology: Integrating data from multiple omics platforms allows for a holistic understanding of the immune response. This systems immunology approach can help identify complex networks of immune cells and molecular signals that contribute to or hinder the anti-tumor efficacy of this compound, paving the way for more rational therapeutic design and combination strategies.

Compound Name List:

this compound

MAGE-A3

Cyclophosphamide (Cytoxan)

GM-CSF

Leukine

Hiltonol

IFN-α (Interferon-alpha)

IFN-γ (Interferon-gamma)

IL-2 (Interleukin-2)

IL-12 (Interleukin-12)

PD-1 (Programmed cell death protein 1)

CTLA-4 (Cytotoxic T-lymphocyte associated protein 4)

CpG oligonucleotides (CpG-ODN)

HPV16 (Human Papillomavirus type 16)

Q & A

Q. What is the mechanistic rationale for targeting MAGE-A3 epitopes in Biropepimut-S, and how does this inform preclinical experimental design?

this compound is engineered to target multiple immunogenic epitopes within MAGE-A3, a tumor-associated antigen overexpressed in cancers like oral squamous cell carcinoma. Preclinical studies typically evaluate peptide binding affinity to MHC molecules, T-cell activation assays, and tumor regression in murine models. Researchers should prioritize in vitro validation of epitope specificity using ELISpot or flow cytometry before advancing to in vivo efficacy studies .

Q. How are phase 2 clinical trials for this compound structured to assess efficacy in high-risk oral cancer patients?

The phase 2 trial (NCT identifier not provided in evidence) employs a randomized, double-blind, placebo-controlled design across 45 international sites. Key endpoints include recurrence-free survival, safety profiles, and immune response biomarkers (e.g., antigen-specific T-cell proliferation). Methodologically, stratification by risk factors (e.g., residual tumor post-surgery) and rigorous blinding protocols minimize bias .

Q. What biomarkers are critical for evaluating this compound-induced immune responses in clinical cohorts?

Baseline and post-treatment measurements of MAGE-A3-specific CD8+/CD4+ T-cell responses via tetramer staining or cytokine release assays (e.g., IFN-γ ELISA) are essential. Tumor biopsy analyses for MHC class I/II expression and PD-L1 status are recommended to contextualize response heterogeneity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound efficacy across heterogeneous patient populations?

Subgroup analyses based on tumor mutational burden, HLA haplotype diversity, and adjuvant therapy history are critical. Bayesian hierarchical models or propensity score matching can adjust for confounding variables. For instance, patients with HLA-A*02:01 may show stronger responses due to epitope compatibility, necessitating stratified randomization in future trials .

Q. What methodological challenges arise in optimizing this compound's adjuvant formulation to enhance immunogenicity?

Comparative studies of adjuvants (e.g., TLR agonists vs. oil-in-water emulsions) require factorial design trials to isolate their effects on dendritic cell activation. In vitro assays measuring cytokine secretion (e.g., IL-12p70) and in vivo tracking of germinal center formation via lymph node immunohistochemistry are recommended .

Q. How should preclinical models be tailored to address translational gaps in this compound research?

Humanized mouse models engrafted with patient-derived xenografts (PDXs) and autologous immune cells improve predictive validity. Researchers must validate tumor MAGE-A3 expression via IHC and RNA sequencing in PDXs to ensure clinical relevance. Dose-ranging studies should mimic human pharmacokinetic profiles to identify biologically effective doses .

Q. What statistical approaches mitigate false-positive findings in biomarker discovery for this compound responders?

False discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) and cross-validation in independent cohorts are mandatory for omics datasets (e.g., RNA-seq or TCR sequencing). Pre-specifying primary biomarkers in trial protocols reduces data dredging risks .

Methodological Frameworks for Study Design

How can the PICOT framework structure research questions for this compound combination therapies?

Q. What criteria validate the reproducibility of this compound preclinical studies?

Adhere to ARRIVE guidelines: report sample size calculations, randomization methods, and blinding in animal studies. Independent replication of key experiments (e.g., tumor growth inhibition) in a second lab using standardized protocols is critical .

Data Analysis and Interpretation

Q. How do researchers address missing data in longitudinal this compound trials?

Multiple imputation (e.g., MICE algorithm) or sensitivity analyses (e.g., worst-case scenario imputation) preserve statistical power while minimizing bias. Pre-trial simulations should assess the impact of dropout rates on primary endpoints .